molecular formula C12H14N4O2 B1467682 N-Hydroxy-3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzenecarboximidamide CAS No. 1353499-71-4

N-Hydroxy-3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzenecarboximidamide

Cat. No. B1467682
M. Wt: 246.27 g/mol
InChI Key: HIBXJFZYGJNETC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Safety And Hazards

The safety and hazards of a specific imidazole compound can vary widely depending on its specific structure. For example, 3-Methoxy-4- (4-methyl-1H-imidazol-1-yl)benzaldehyde has a GHS07 signal word of “Warning” with hazard statements H302 .

Future Directions

The future directions for research on imidazole compounds are likely to continue to focus on the development of new drugs that can overcome the increasing problems of antimicrobial resistance . These compounds have shown a broad range of chemical and biological properties, making them valuable in the development of novel drugs .

properties

IUPAC Name

N'-hydroxy-3-methoxy-4-(4-methylimidazol-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-6-16(7-14-8)10-4-3-9(12(13)15-17)5-11(10)18-2/h3-7,17H,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBXJFZYGJNETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzenecarboximidamide
Reactant of Route 2
N-Hydroxy-3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzenecarboximidamide

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